tert-Butyl azetidine-3-carboxylate acetate is a nitrogen-containing heterocyclic compound classified within the azetidine family, characterized by its four-membered ring structure. This compound is notable for its versatility in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals. Its unique structural attributes and reactivity make it a valuable building block in various chemical applications.
The compound is identified by the Chemical Abstracts Service number 1236144-52-7. It belongs to the broader category of azetidines, which are cyclic amines featuring a nitrogen atom within a four-membered ring. The presence of both tert-butyl and acetate groups enhances its stability and reactivity, making it suitable for diverse synthetic applications in organic chemistry.
The synthesis of tert-butyl azetidine-3-carboxylate acetate typically involves several key reactions:
These methods highlight the compound's potential for further functionalization, allowing for the synthesis of diverse derivatives.
tert-Butyl azetidine-3-carboxylate acetate participates in several significant chemical reactions:
These reactions are crucial for synthesizing complex organic molecules and exploring new chemical functionalities.
The mechanism of action for tert-butyl azetidine-3-carboxylate acetate primarily involves its ability to undergo nucleophilic attacks due to the electrophilic nature of its carbonyl groups. The presence of tert-butyl and acetate groups enhances its reactivity, facilitating transformations such as aza-Michael additions and cross-coupling reactions. These processes allow for the construction of more complex molecular architectures essential in medicinal chemistry and drug discovery .
The compound exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize this compound, confirming its structure and purity levels .
tert-Butyl azetidine-3-carboxylate acetate serves multiple roles in scientific research:
The construction of the azetidine ring represents a foundational step in synthesizing tert-butyl azetidine-3-carboxylate acetate. A prominent method involves the Horner-Wadsworth-Emmons (HWE) reaction, where N-Boc-azetidin-3-one undergoes olefination using methyl 2-(dimethoxyphosphoryl)acetate. This process, catalyzed by sodium hydride (60% suspension in mineral oil) in anhydrous THF, yields methyl (N-Boc-azetidin-3-ylidene)acetate—a critical α,β-unsaturated ester precursor. Purification via two-stage vacuum distillation (Büchi oven) at 4 × 10⁻³ bar efficiently removes mineral oil impurities, achieving 72% isolated yield [1]. Alternative cyclization strategies exploit intramolecular nucleophilic displacement, where γ-amino alcohols (e.g., 3-alkylamino-4,4,4-trifluorobutan-1-ol) are treated with thionyl chloride to generate chlorinated intermediates. Subsequent base-mediated ring closure (e.g., LiHMDS in THF) furnishes 1-alkyl-2-(trifluoromethyl)azetidines, demonstrating the scaffold’s adaptability to electrophilic functionalization [1].
Functionalization of the azetidine core with ester and acetyl groups necessitates precise protecting group strategies and conjugation chemistry. The tert-butoxycarbonyl (Boc) group is indispensable for nitrogen protection during ring formation, as evidenced by the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate [1]. Subsequent aza-Michael addition serves as a pivotal esterification route: the electron-deficient double bond of this intermediate undergoes regioselective nucleophilic attack by heterocyclic amines (e.g., azetidine itself) under DBU catalysis (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 65°C. This yields 1,3′-biazetidine derivatives bearing the acetoxymethyl moiety (–CH₂OC(O)CH₃), confirmed by characteristic IR absorptions at 1731 cm⁻¹ (ester C=O) and 1694 cm⁻¹ (Boc C=O) [1]. Direct acetylation of pre-formed tert-butyl azetidine-3-carboxylate using acetic anhydride or acetyl chloride in the presence of mild bases (e.g., triethylamine) provides the acetate salt, isolated as a yellow-to-brown semi-solid (95% purity) [2] [5].
Compound | IR (C=O, cm⁻¹) | ¹H-NMR Features | Synthetic Route |
---|---|---|---|
Methyl (N-Boc-azetidin-3-ylidene)acetate | 1715 (conj. ester) | δ 5.80 (s, =CH), 3.72 (s, OCH₃) | HWE olefination |
1,3′-Biazetidine acetoxymethyl derivative | 1731 (ester), 1694 (Boc) | δ 4.10 (d, –CH₂OC(O)CH₃), 2.05 (s, OC(O)CH₃) | Aza-Michael addition |
tert-Butyl azetidine-3-carboxylate acetate | 1720 (carboxylate), 1710 (acetate) | δ 1.44 (s, C(CH₃)₃), 1.91 (s, OC(O)CH₃) | Salt formation |
Spirocyclic architectures incorporating azetidine motifs are synthesized via Suzuki-Miyaura cross-coupling of brominated pyrazole-azetidine hybrids. This transition metal-catalyzed reaction employs aryl/heteroaryl boronic acids and Pd(PPh₃)₄ as a catalyst under mild conditions (e.g., aqueous Na₂CO₃, toluene/ethanol mixtures, 80°C). Key to success is the in situ generation of brominated azetidine intermediates—prepared by electrophilic bromination of the unsaturated ester precursor—which act as electrophilic partners. The reaction tolerates diverse boronic acids, yielding 3-aryl/heteroaryl-substituted azetidine carboxylates with >80% conversion. Subsequent hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) saturates exocyclic alkenes, furnishing spirocycle-ready building blocks [1]. Optimization studies reveal that electron-deficient boronic acids require higher temperatures (100°C) and prolonged reaction times (24 h) due to attenuated nucleophilicity, while sterically hindered substrates benefit from Buchwald-type palladium precatalysts (e.g., Pd₂(dba)₃/SPhos) [1].
The introduction of the tert-butyl group predominantly relies on Boc-protection protocols using di-tert-butyl dicarbonate (Boc₂O). For azetidin-3-ol derivatives, this reaction proceeds in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP), yielding tert-butyl 3-hydroxyazetidine-1-carboxylate. A critical advancement involves the TEMPO-mediated oxidation of this intermediate to tert-butyl 3-oxoazetidine-1-carboxylate—a key precursor for Wittig and aldol condensations. Traditional methods using NaOCl/TEMPO in DCM at −10°C suffer from over-oxidation to tert-butyl 5-oxooxazolidine-3-carboxylate (≤5% yield). To circumvent this, microchannel reactor technology enables two superior catalytic pathways:
Method | Catalyst System | Temperature | Residence Time | Byproduct | Yield |
---|---|---|---|---|---|
NaOCl/TEMPO | 1.1 equiv NaOCl, 0.1 equiv TEMPO | −10°C | 30 min | tert-Butyl 5-oxooxazolidine-3-carboxylate (2.4%) | 97.6% |
Microreactor (TEMPO/H₂O₂) | 0.02 equiv TEMPO, 2–10 equiv H₂O₂ | 0–30°C | <5 min | <0.5% | >99% |
Microreactor (Metal/O₂) | Co(OAc)₂ (0.01–0.1 equiv), 3-ClC₆H₄CO₂H (0.01–0.1 equiv) | 25–75°C | 10–30 min | None | >98% |
The electron-deficient double bond in methyl (N-Boc-azetidin-3-ylidene)acetate serves as a versatile dipolarophile in [3+2] cycloadditions. Reactions with azomethine ylides—generated in situ from sarcosine and paraformaldehyde—proceed regioselectively at the β-carbon of the α,β-unsaturated ester, yielding pyrrolidine-fused azetidines. These spirocyclic products retain the Boc-protected amine and ester functionalities, enabling further diversification via hydrolysis or decarboxylation [1]. Additionally, aza-Michael additions of N-heterocycles (e.g., pyrazoles, imidazoles) to this scaffold, catalyzed by DBU in acetonitrile, afford branched azetidine derivatives bearing acetoxymethyl groups. This method is particularly valuable for synthesizing baricitinib intermediates, exemplified by the reaction between 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile at 60°C [1] [3].
Compound Name | Structure | Biological Activity | Key Intermediate |
---|---|---|---|
Baricitinib | 2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile moiety | JAK1/JAK2 inhibitor | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate |
Meperidine analogue | 3-Arylazetidine-3-carboxylate | Analogue of pain medication | 3-Arylazetidine-3-carboxylic acid |
GABA analogue | (Azetidin-3-yl)acetic acid | γ-Aminobutyric acid mimetic | tert-Butyl azetidine-3-carboxylate |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: